molecular formula C11H10O3 B8794865 5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Cat. No.: B8794865
M. Wt: 190.19 g/mol
InChI Key: HPEMQCFJPXREND-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C11H10O3 It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-hydroxyacetophenone, a series of reactions including methylation, cyclization, and formylation can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles such as halogens, nitro groups, or sulfonic acids

Major Products Formed

    Oxidation: 5-Methoxy-3-methylbenzofuran-2-carboxylic acid

    Reduction: 5-Methoxy-3-methylbenzofuran-2-methanol

    Substitution: Depending on the electrophile used, various substituted benzofuran derivatives

Scientific Research Applications

5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxybenzofuran-2-carbaldehyde
  • 3-Methylbenzofuran-2-carbaldehyde
  • 5-Methoxy-2-methylbenzofuran

Uniqueness

5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is unique due to the specific positioning of its methoxy and methyl groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C11H10O3/c1-7-9-5-8(13-2)3-4-10(9)14-11(7)6-12/h3-6H,1-2H3

InChI Key

HPEMQCFJPXREND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution (100 mL) of methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (5.00 g) in tetrahydrofuran was added lithium aluminum hydride (862 mg) at 0° C., and the mixture was stirred for 1.5 hr. Water (860 μL) was added to quench the reaction, 1N aqueous sodium hydroxide solution (860 μL) was added, and the mixture was stirred at room temperature for 1 hr. The resulting insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give a pale-yellow solid. To a solution of the obtained solid in tetrahydrofuran (80 mL) was added active manganese dioxide (21.2 g), and the mixture was stirred at 50° C. overnight. Manganese dioxide was filtered off, and the filtrate was concentrated under reduced pressure to give the title object compound (3.41 g, 79%) as a brown solid.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
862 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
860 μL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
21.2 g
Type
catalyst
Reaction Step Three
Yield
79%

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